molecular formula C5H10N4O B1489551 2-azido-N-propylacetamide CAS No. 521306-80-9

2-azido-N-propylacetamide

Cat. No.: B1489551
CAS No.: 521306-80-9
M. Wt: 142.16 g/mol
InChI Key: LLTLQCLSYYJIOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds can be challenging due to the inherent reactivity of P(III) species with azides . Various strategies have been developed to bypass this limitation, often involving solid-phase synthesis .


Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides .

Scientific Research Applications

1. Application in Glycoside Formation and Oligosaccharide Synthesis

2-Azido-N-propylacetamide has been studied for its use in glycoside formation. For instance, 2-azido-2-deoxythioglycosides have been investigated for the formation of 1,2-trans-β-glycosidic bonds under low-concentration glycosylation conditions. This application extends to the synthesis of oligosaccharides, such as protected β-(16)-N-acetylglucosamine trimer and core-6–serine conjugate (Mong, Yen, Hung, Lai, & Chen, 2012).

2. Utility in Stereoselective Synthesis of Glycosidic Linkages

The chemical is valuable in the stereoselective synthesis of glycosidic linkages. Research demonstrates its utility in the creation of glycosyl donors that favor the formation of specific glycosidic bonds, contributing significantly to the chemical synthesis of biologically important glycoconjugates (Pavliak & Kováč, 1991).

3. Involvement in Pharmaceutical Compound Synthesis

This compound derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating potential in pharmaceutical research. For example, compounds synthesized through the Barton photochemical reaction have shown antibacterial properties against various pathogenic microorganisms (Hakimelahi et al., 2003).

4. Role in Creating Novel Chemical Entities

It plays a role in the synthesis of novel chemical entities, such as isoquinolines. Studies have shown that 2-azido-3-arylacrylates can react with alpha-diazocarbonyl compounds to efficiently produce isoquinolines, indicating its significance in organic chemistry (Yang, Shou, Chen, Hong, & Wang, 2008).

5. Application in Polymer Science

In polymer science, derivatives of this compound have been utilized for adjusting the thermoresponsivity of polymers. For instance, an azido end-functionalized poly(N-isopropylacrylamide) has been synthesized, demonstrating the versatility of this compound in polymer modification (Narumi et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, “2,2-Di-n-propylacetamide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Properties

IUPAC Name

2-azido-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-2-3-7-5(10)4-8-9-6/h2-4H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTLQCLSYYJIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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